molecular formula C17H24N2O3 B11031702 Furan-2-yl{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone

Furan-2-yl{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone

Cat. No.: B11031702
M. Wt: 304.4 g/mol
InChI Key: QBVDQGIQRWPUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-FURYL{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}METHANONE is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

2-FURYL{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antiviral and anticholinesterase agent . Its industrial applications include its use in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 2-FURYL{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the nervous system . This mechanism is similar to that of other anticholinesterase agents.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

[1-(furan-2-carbonyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H24N2O3/c1-13-4-8-18(9-5-13)16(20)14-6-10-19(11-7-14)17(21)15-3-2-12-22-15/h2-3,12-14H,4-11H2,1H3

InChI Key

QBVDQGIQRWPUKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.